N-{2-[(4-methylphenyl)thio]ethyl}-2-naphthalenesulfonamide
Overview
Description
N-{2-[(4-methylphenyl)thio]ethyl}-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.08572120 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protein Kinase Inhibition
Naphthalenesulfonamides have been studied for their ability to inhibit protein kinases, a class of enzymes critical in signaling pathways that regulate cellular processes. Isoquinolinesulfonamides, closely related to naphthalenesulfonamides, have shown potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential in research related to cancer and other diseases where protein kinase activity is dysregulated. The selective inhibition of these enzymes suggests the application of such compounds in dissecting signaling pathways and potentially in therapeutic interventions (Hidaka et al., 1984).
Calmodulin Antagonism
Naphthalenesulfonamides have been identified as potent calmodulin (CaM) antagonists, affecting the regulation of Ca2+-dependent smooth muscle myosin light chain phosphorylation. This activity is important for understanding the role of CaM in cellular processes and for the development of compounds that can modulate CaM-mediated functions, which is relevant in conditions associated with abnormal Ca2+ signaling (Ito et al., 1986).
Antibacterial and Antienzymatic Activities
Research into synthetic naphthalenesulfonamide derivatives has revealed their potent antibacterial properties and moderate to weak enzyme inhibition capabilities. These findings highlight the potential use of such compounds in the development of new antibacterial agents and in the study of enzyme function, which is crucial for understanding bacterial resistance mechanisms and for the design of inhibitors for enzymes of clinical interest (Abbasi et al., 2015).
Advanced Materials Research
Naphthalenesulfonamide compounds have been investigated in the context of materials science, particularly in the development of electron transporting materials for perovskite solar cells. These studies are crucial for improving the efficiency and stability of solar cells, offering a pathway toward more sustainable energy sources (Jung et al., 2018).
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-15-6-9-18(10-7-15)23-13-12-20-24(21,22)19-11-8-16-4-2-3-5-17(16)14-19/h2-11,14,20H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHSDZSBHZDVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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